molecular formula C4H8ClN3O2 B6251228 5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride CAS No. 1046079-44-0

5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride

Cat. No.: B6251228
CAS No.: 1046079-44-0
M. Wt: 165.58 g/mol
InChI Key: QIBWUYSPCSXIGB-HSHFZTNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride is a chemical compound with a unique structure that includes an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an aminoethyl precursor with a dihydro-oxadiazole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the aminoethyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as high-energy materials and polymers.

Mechanism of Action

The mechanism of action of 5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another oxadiazole derivative with different substitution patterns.

    1,3,4-Oxadiazole: A regioisomer with similar properties but different reactivity.

    1,2,5-Oxadiazole:

Uniqueness

5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the aminoethyl group. This gives it distinct chemical and biological properties compared to other oxadiazole derivatives.

Properties

CAS No.

1046079-44-0

Molecular Formula

C4H8ClN3O2

Molecular Weight

165.58 g/mol

IUPAC Name

5-[(1R)-1-aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride

InChI

InChI=1S/C4H7N3O2.ClH/c1-2(5)3-6-7-4(8)9-3;/h2H,5H2,1H3,(H,7,8);1H/t2-;/m1./s1

InChI Key

QIBWUYSPCSXIGB-HSHFZTNMSA-N

Isomeric SMILES

C[C@H](C1=NNC(=O)O1)N.Cl

Canonical SMILES

CC(C1=NNC(=O)O1)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.